molecular formula C9H7BrO B2357426 4-Bromo-6-methyl-1-benzofuran CAS No. 1195715-16-2

4-Bromo-6-methyl-1-benzofuran

Cat. No.: B2357426
CAS No.: 1195715-16-2
M. Wt: 211.058
InChI Key: DJDUWFUDLPTMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methyl-1-benzofuran: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 4-position and a methyl group at the 6-position of the benzofuran ring gives this compound its unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1-benzofuran typically involves the bromination of 6-methyl-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-6-methyl-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in the development of antimicrobial and anticancer agents. Its derivatives are being studied for their ability to inhibit the growth of various bacterial and cancer cell lines .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-methyl-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

4-bromo-6-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDUWFUDLPTMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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